molecular formula C10H12FNO2 B15339611 5-(Azetidin-3-ylmethoxy)-2-fluorophenol

5-(Azetidin-3-ylmethoxy)-2-fluorophenol

Cat. No.: B15339611
M. Wt: 197.21 g/mol
InChI Key: UMZXEZDFFBDJGP-UHFFFAOYSA-N
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Description

5-(Azetidin-3-ylmethoxy)-2-fluorophenol is a chemical compound characterized by its unique structure, which includes an azetidine ring, a methoxy group, and a fluorophenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-3-ylmethoxy)-2-fluorophenol typically involves multiple steps, starting with the preparation of the azetidine ring. One common method is the cyclization of amino alcohols under acidic conditions. The resulting azetidine intermediate is then reacted with a suitable fluorophenol derivative to introduce the fluorine atom and the methoxy group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 5-(Azetidin-3-ylmethoxy)-2-fluorophenol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Azetidin-3-ylmethoxy)-2-fluorophenol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-(Azetidin-3-ylmethoxy)-2-fluorophenol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

5-(Azetidin-3-ylmethoxy)-2-fluorophenol can be compared to other similar compounds, such as 5-(Azetidin-2-ylmethoxy)-2-fluorophenol and 5-(Azetidin-3-ylmethoxy)-2-chlorophenol These compounds share structural similarities but differ in the position of the azetidine ring and the type of halogen atom present

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, and ongoing research continues to uncover new uses and benefits of this compound.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

5-(azetidin-3-ylmethoxy)-2-fluorophenol

InChI

InChI=1S/C10H12FNO2/c11-9-2-1-8(3-10(9)13)14-6-7-4-12-5-7/h1-3,7,12-13H,4-6H2

InChI Key

UMZXEZDFFBDJGP-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)COC2=CC(=C(C=C2)F)O

Origin of Product

United States

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